2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%
Overview
Description
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 99-100 °C and a molecular weight of 257.58 g/mol. It is soluble in most organic solvents and is used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of organic compounds, as a precursor to pharmaceuticals, and in the manufacture of dyes and pigments.
Mechanism of Action
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, acts as an electrophilic reagent in organic synthesis. It is capable of reacting with nucleophiles, such as alcohols, amines, and carboxylic acids. It can also react with electrophiles, such as aldehydes and ketones. This reaction results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Additionally, it has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has several advantages and limitations for use in laboratory experiments. One advantage is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively stable and can be stored for extended periods of time. However, it can be toxic if ingested and should be handled with care. Additionally, it can react with other compounds and should be used with caution.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%. One potential direction is in the development of new pharmaceuticals, as it has been shown to have inhibitory effects on certain enzymes. Additionally, it could be used in the development of new dyes and pigments, as well as in the synthesis of polymers and biodegradable plastics. Finally, it could be used in the development of new catalysts for organic synthesis.
Scientific Research Applications
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pigments. It is also used as a catalyst in organic synthesis and as a reagent in the synthesis of organic compounds. Additionally, it is used in the synthesis of polymers and in the manufacture of biodegradable plastics.
properties
IUPAC Name |
2-chloro-5-(3-fluorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMEIJZUJJBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673471 | |
Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1183702-65-9 | |
Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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